molecular formula C10H9ClOSe B14422000 2-[(4-Chlorophenyl)selanyl]but-2-enal CAS No. 82453-97-2

2-[(4-Chlorophenyl)selanyl]but-2-enal

Cat. No.: B14422000
CAS No.: 82453-97-2
M. Wt: 259.60 g/mol
InChI Key: UFLDQTVEBKCORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)selanyl]but-2-enal is an organoselenium compound characterized by the presence of a selenyl group attached to a butenal structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)selanyl]but-2-enal typically involves the reaction of 4-chlorophenylselenol with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the selenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)selanyl]but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Chlorophenyl)selanyl]but-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)selanyl]but-2-enal involves its interaction with molecular targets through the selenyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)selanyl]but-2-enal
  • 2-[(4-Methylphenyl)selanyl]but-2-enal
  • 2-[(4-Nitrophenyl)selanyl]but-2-enal

Uniqueness

2-[(4-Chlorophenyl)selanyl]but-2-enal is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

82453-97-2

Molecular Formula

C10H9ClOSe

Molecular Weight

259.60 g/mol

IUPAC Name

2-(4-chlorophenyl)selanylbut-2-enal

InChI

InChI=1S/C10H9ClOSe/c1-2-9(7-12)13-10-5-3-8(11)4-6-10/h2-7H,1H3

InChI Key

UFLDQTVEBKCORR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=O)[Se]C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.